DL-LEUCINE-D10-N-FMOC
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NPC-15199 involves the protection of the amino group of leucine with a fluorenylmethoxycarbonyl (Fmoc) group. The process typically includes the following steps:
Protection of the Amino Group: Leucine is reacted with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide to form N-(9-fluorenylmethoxycarbonyl)-L-leucine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of NPC-15199 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of leucine and fluorenylmethoxycarbonyl chloride are reacted in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
NPC-15199 undergoes several types of chemical reactions, including:
Oxidation: NPC-15199 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to remove the fluorenylmethoxycarbonyl group, yielding leucine.
Substitution: NPC-15199 can participate in substitution reactions where the fluorenylmethoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used to remove the fluorenylmethoxycarbonyl group.
Substitution: Various nucleophiles can be used to substitute the fluorenylmethoxycarbonyl group under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of NPC-15199.
Reduction: Leucine.
Substitution: Substituted derivatives of NPC-15199.
Scientific Research Applications
NPC-15199 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes, particularly in modulating calcium ion concentrations in cells.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and conditions such as arthritis and colitis.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
Mechanism of Action
NPC-15199 exerts its effects primarily through the modulation of calcium ion concentrations within cells. It increases intracellular calcium ion concentration by releasing calcium ions from the endoplasmic reticulum and facilitating calcium ion entry into the cells. This modulation of calcium ion levels affects various cellular processes, including inflammation and cell signaling pathways .
Comparison with Similar Compounds
NPC-15199 is part of a class of compounds known as N-(fluorenyl-9-methoxycarbonyl) amino acids. Similar compounds include:
- N-(fluorenyl-9-methoxycarbonyl)-L-phenylalanine
- N-(fluorenyl-9-methoxycarbonyl)-L-tyrosine
- N-(fluorenyl-9-methoxycarbonyl)-L-tryptophan
Uniqueness
NPC-15199 is unique due to its specific anti-inflammatory properties and its ability to modulate calcium ion concentrations in cells. Unlike other similar compounds, NPC-15199 has been shown to effectively block the recruitment of neutrophils into inflammatory sites and inhibit T-cell activation, making it a valuable compound for research in inflammatory diseases .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPJQFCAFFNICX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860520 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126727-03-5, 35661-60-0 | |
Record name | N-9-Fluorenylmethoxycarbonyl-DL-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126727-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC334290 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334290 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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